molecular formula C14H10FN B3024927 4-Cyanomethyl-4'-fluorobiphenyl CAS No. 32193-98-9

4-Cyanomethyl-4'-fluorobiphenyl

Cat. No. B3024927
Key on ui cas rn: 32193-98-9
M. Wt: 211.23 g/mol
InChI Key: UYVRVRSTVWIIAE-UHFFFAOYSA-N
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Patent
US07632850B2

Procedure details

The method described in Example 3 (step 3.2.) is used. Starting from 4.12 g (32.48 mmol) of (4-bromophenyl)acetonitrile, 5 g (35.73 mmol) of 4-fluorophenylboronic acid, 32.48 ml (64.96 mmol) of aqueous sodium carbonate (2M) solution and 1.24 g (1.07 mmol) of palladium tetrakis(triphenylphosphine), 3.3 g of pure product are obtained in the form of a white solid, following chromatography on silica gel, eluting with a 15/85 mixture of ethyl acetate and cyclohexane.
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
32.48 mL
Type
reactant
Reaction Step Three
[Compound]
Name
pure product
Quantity
3.3 g
Type
reactant
Reaction Step Four
Quantity
1.24 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=1.[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[Na+].[Na+]>C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd]>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]#[N:10])=[CH:4][CH:3]=2)=[CH:14][CH:13]=1 |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
4.12 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
32.48 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
pure product
Quantity
3.3 g
Type
reactant
Smiles
Step Five
Name
Quantity
1.24 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained in the form of a white solid
WASH
Type
WASH
Details
eluting with a 15/85 mixture of ethyl acetate and cyclohexane

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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